(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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Description
(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C21H18O7 and its molecular weight is 382.368. The purity is usually 95%.
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Biological Activity
(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, identified by CAS Number 929456-15-5, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data tables and case studies.
The molecular formula of this compound is C21H18O7, with a molecular weight of 382.4 g/mol. The compound's structure features a benzodioxole moiety linked to a benzofuran derivative, which is significant for its biological activity.
Property | Value |
---|---|
CAS Number | 929456-15-5 |
Molecular Formula | C21H18O7 |
Molecular Weight | 382.4 g/mol |
Anticancer Activity
Recent studies have explored the anticancer potential of benzofuran derivatives similar to this compound. For instance, compounds derived from benzofuran have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, a related compound exhibited an IC50 value of 8.86 µM against HeLa cells, compared to the standard drug 5-fluorouracil which had an IC50 of 35.62 µM .
Case Study: Cytotoxicity in Cancer Cell Lines
A recent investigation into the cytotoxic effects of this compound revealed promising results:
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been noted in various studies. Related benzofuran derivatives have shown the ability to inhibit pro-inflammatory mediators such as NO and COX-2 in activated microglial cells. For example, compounds derived from similar scaffolds were able to reduce TNF-alpha levels significantly .
Inhibitory Effects on Inflammatory Mediators
Research indicates that this compound may exhibit similar inhibitory effects:
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have been well documented. Compounds structurally similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
A study examined the antibacterial activity of several derivatives against common bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 6 mg/mL |
Escherichia coli | 6 mg/mL |
Salmonella typhi | 6 mg/mL |
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O7/c1-3-24-21(23)12(2)27-14-5-6-15-17(10-14)28-19(20(15)22)9-13-4-7-16-18(8-13)26-11-25-16/h4-10,12H,3,11H2,1-2H3/b19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXFZUXGJARORJ-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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